3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1-(2,4-dimethylphenyl)thiourea
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Overview
Description
3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1-(2,4-dimethylphenyl)thiourea is a complex organic compound that features a unique combination of morpholine, triazine, and thiourea functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1-(2,4-dimethylphenyl)thiourea typically involves multiple steps. One common method starts with the preparation of the triazine core, followed by the introduction of morpholine groups and the thiourea moiety. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The process may include steps like nucleophilic substitution and cyclization reactions .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs. The use of automated reactors and advanced purification techniques such as chromatography would be essential in an industrial setting .
Chemical Reactions Analysis
Types of Reactions
3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1-(2,4-dimethylphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The triazine and morpholine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiourea group can yield sulfoxides or sulfones, while nucleophilic substitution on the triazine ring can introduce various functional groups .
Scientific Research Applications
3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1-(2,4-dimethylphenyl)thiourea has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1-(2,4-dimethylphenyl)thiourea involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of the target’s activity. The triazine and morpholine groups play a crucial role in these interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1-(2,4-dimethylphenyl)urea: Similar structure but with a urea group instead of thiourea.
3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1-(2,4-dimethylphenyl)guanidine: Contains a guanidine group instead of thiourea.
Uniqueness
The uniqueness of 3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1-(2,4-dimethylphenyl)thiourea lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of both morpholine and triazine groups enhances its versatility in various applications, while the thiourea group provides unique reactivity compared to similar compounds .
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-3-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N8O2S/c1-14-3-4-16(15(2)13-14)21-20(31)26-25-17-22-18(27-5-9-29-10-6-27)24-19(23-17)28-7-11-30-12-8-28/h3-4,13H,5-12H2,1-2H3,(H2,21,26,31)(H,22,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNQCAAREPRQSGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NNC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N8O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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